YS-49 monohydrate
Overview
Description
YS-49 (monohydrate): is an isoquinoline compound alkaloid known for its pharmacological activities. It functions as an activator of the PI3K/Akt pathway, which is a downstream target of RhoA. This compound is notable for its ability to inhibit the proliferation of vascular smooth muscle cells stimulated by angiotensin II through the induction of heme oxygenase-1. Additionally, YS-49 exhibits a strong positive inotropic effect by activating cardiac beta-adrenoceptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: YS-49 can be synthesized through a multi-step process involving the formation of the isoquinoline core followed by functionalization to introduce the necessary substituents. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods: Industrial production of YS-49 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
- Formation of the isoquinoline core.
- Introduction of functional groups through selective reactions.
- Purification and crystallization to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: YS-49 undergoes various chemical reactions, including:
Oxidation: YS-49 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoquinoline core.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various reduced isoquinoline compounds .
Scientific Research Applications
YS-49 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the PI3K/Akt signaling pathway and its downstream effects.
Biology: Investigated for its role in inhibiting the proliferation of vascular smooth muscle cells and its potential anti-inflammatory properties.
Medicine: Explored for its cardioprotective effects and potential use in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmacological agents targeting the PI3K/Akt pathway .
Mechanism of Action
YS-49 exerts its effects primarily through the activation of the PI3K/Akt pathway, which is a downstream target of RhoA. This activation leads to the reduction of RhoA/PTEN activation in cells treated with 3-methylcholanthrene. Additionally, YS-49 inhibits the proliferation of vascular smooth muscle cells stimulated by angiotensin II through the induction of heme oxygenase-1. The compound also activates cardiac beta-adrenoceptors, resulting in a positive inotropic effect .
Comparison with Similar Compounds
Higenamine: An analog of YS-49, known for its cardioprotective effects.
Isoquinoline Alkaloids: A class of compounds with similar structures and pharmacological activities.
Uniqueness of YS-49: YS-49 is unique due to its dual action as a PI3K/Akt activator and a cardiac beta-adrenoceptor activator. This dual functionality makes it a valuable compound for studying both cardiovascular and cellular signaling pathways .
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrate;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2.BrH.H2O/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;;/h1-7,11-12,18,21-23H,8-10H2;1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCUNMLYODPTIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.O.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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